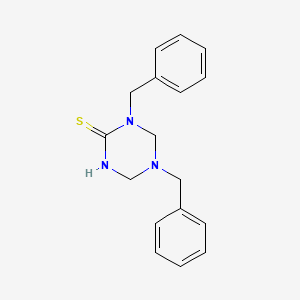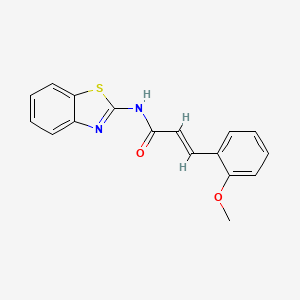![molecular formula C19H22N2O3 B5666724 4-[(3R*,4S*)-3-amino-4-(5-methyl-2-furyl)pyrrolidin-1-yl]-4-oxo-1-phenylbutan-1-one](/img/structure/B5666724.png)
4-[(3R*,4S*)-3-amino-4-(5-methyl-2-furyl)pyrrolidin-1-yl]-4-oxo-1-phenylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the reaction of methyl ester of furyl-2-carbonylpyruvic acid with a mixture of aromatic aldehyde and 1-amino-2-hydroxypropane or 3-amino-1-hydroxypropane when heated in dioxane. This process results in the formation of compounds with variations at the C1-, C4-, and C5-positions of the 3-hydroxy-3-pyrrolin-2-one nucleus, which are of great interest for their chemical properties and potential biological activity (Rubtsova et al., 2020).
Molecular Structure Analysis
The structure of synthesized compounds within this category is confirmed using 1H NMR spectroscopy and IR spectrometry. These methods have shown that the IR spectra contain bands corresponding to the stretching vibrations of the alcoholic hydroxyl group, enol hydroxyl, amide, and ketone groups. The 1H NMR spectra reveal signals of aromatic protons in the C5 substituent and related groups, along with characteristic peaks indicating the formation of derivatives of 3-hydroxy-3-pyrrolin-2-ones (Rubtsova et al., 2020).
Chemical Reactions and Properties
The chemical reactions involving pyrrolidin-2-ones and their derivatives are significant for introducing various substituents into their nucleus, which is crucial for the synthesis of new medicinal molecules. The ability to introduce different substituents allows for the exploration of chemical properties and the potential enhancement of biological activity. The synthesis of new active compounds by introducing substituents at specific positions of the 3-hydroxy-3-pyrrolin-2-one has been little studied, highlighting the importance of research in this area (Rubtsova et al., 2020).
Physical Properties Analysis
The physical properties of compounds within this category can be inferred from their molecular structure, which includes the presence of alcoholic hydroxyl, enol hydroxyl, amide, and ketone groups. These functional groups significantly influence the compound's solubility, boiling point, and melting point. The specific arrangement and substitution at the heterocycle's positions further affect these properties, making each derivative unique in its physical characteristics.
Chemical Properties Analysis
The chemical properties of "4-[(3R*,4S*)-3-amino-4-(5-methyl-2-furyl)pyrrolidin-1-yl]-4-oxo-1-phenylbutan-1-one" and related compounds are largely defined by their functional groups and the positions of substituents on the pyrrolidin-2-one nucleus. The presence of amino, furyl, and ketone groups allows for a variety of chemical reactions, including nucleophilic substitutions and condensation reactions. These reactions are essential for further modifications and the synthesis of derivatives with desired biological activities.
Propiedades
IUPAC Name |
1-[(3R,4S)-3-amino-4-(5-methylfuran-2-yl)pyrrolidin-1-yl]-4-phenylbutane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13-7-9-18(24-13)15-11-21(12-16(15)20)19(23)10-8-17(22)14-5-3-2-4-6-14/h2-7,9,15-16H,8,10-12,20H2,1H3/t15-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMYCJLCRXKDFV-HOTGVXAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CN(CC2N)C(=O)CCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)[C@H]2CN(C[C@@H]2N)C(=O)CCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[(2,6-dimethylpyrimidin-4-yl)carbonyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5666644.png)


![1-(1-methyl-5-{[(1R*,5R*)-3-(pyrazin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}-1H-pyrrol-3-yl)ethanone](/img/structure/B5666665.png)
![2-{1-methyl-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5666672.png)
![4-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5666680.png)
![N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5666686.png)
![N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5666700.png)



![N-(4-methoxyphenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5666721.png)
![N-(2,5-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5666730.png)
